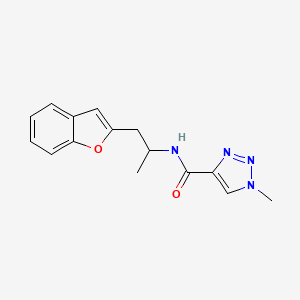

N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a 1,2,3-triazole carboxamide moiety via a propan-2-ylamine bridge.

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-10(16-15(20)13-9-19(2)18-17-13)7-12-8-11-5-3-4-6-14(11)21-12/h3-6,8-10H,7H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZLXNRRXXQILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CN(N=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactionsThe triazole ring is then formed through a cycloaddition reaction, and the final carboxamide group is introduced via amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzofuran and triazole derivatives, which may exhibit different biological activities .

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the triazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations:

The methoxy group in introduces additional polarity, which may increase solubility but reduce membrane permeability compared to the target compound .

Molecular Weight and Complexity :

Characterization Techniques:

- Mass Spectrometry: The furan analog and chromenone derivative report molecular ion peaks (e.g., [M+1]⁺), suggesting ESI-MS as a viable tool for confirming molecular weight .

Q & A

What are the optimal synthetic routes for preparing N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling benzofuran derivatives with triazole-carboxamide precursors. A validated approach (adapted from similar compounds in ) uses:

- Step 1: React benzofuran-2-carboxylic acid with 1-(propan-2-yl)amine derivatives under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF.

- Step 2: Introduce the 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution.

Yield Optimization Strategies: - Use high-purity starting materials (≥98%) to minimize side reactions.

- Employ microwave-assisted synthesis for faster kinetics (reduces decomposition).

- Monitor reaction progress via TLC or LC-MS to terminate reactions at peak conversion .

Table 1: Synthetic Yield Comparison for Analogous Compounds

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Benzofuran-2-carboxylic acid | EDC/HOBt | DMF | 25 | 45–77 | |

| Triazole-4-carbonyl chloride | Et3N | THF | 0→25 | 60–85 |

How can researchers resolve discrepancies in NMR spectral data for this compound, particularly in distinguishing benzofuran and triazole proton environments?

Level: Advanced

Methodological Answer:

Discrepancies arise due to overlapping signals (e.g., benzofuran aromatic protons vs. triazole protons). To resolve:

- 2D NMR (HSQC, HMBC): Assign proton-carbon correlations. Benzofuran C-2 proton (δ 7.4–7.6 ppm) couples with quaternary carbons (δ 150–160 ppm), while triazole protons (δ 7.8–8.2 ppm) show coupling with adjacent carbonyl groups.

- Deuterium Exchange: Add D2O to identify exchangeable protons (e.g., NH in carboxamide).

- Solvent Effects: Compare spectra in DMSO-d6 vs. CDCl3. Benzofuran protons exhibit downfield shifts in DMSO due to hydrogen bonding .

Table 2: Key NMR Assignments for Analogous Structures (DMSO-d6)

| Proton Environment | δ (ppm) | Multiplicity | Correlation (HSQC/HMBC) |

|---|---|---|---|

| Benzofuran C-3 proton | 7.10–7.27 | m | C-2 (δ 152.5) |

| Triazole C-5 proton | 7.51–7.65 | s | C=O (δ 165.0) |

| N-CH3 (triazole) | 3.72–3.89 | s | N/A |

What computational strategies are recommended for predicting the biological activity of this compound, particularly in receptor-ligand interactions?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the triazole carboxamide’s hydrogen-bonding capacity and benzofuran’s π-π stacking.

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA).

- ADMET Prediction: Employ SwissADME or ADMETLab 2.0 to evaluate solubility (LogP ≈ 2.5–3.5) and CYP450 inhibition risks .

Table 3: Predicted ADMET Properties (SwissADME)

| Property | Value | Implication |

|---|---|---|

| LogP | 3.2 | Moderate lipophilicity |

| BBB Permeability | No | CNS exclusion likely |

| CYP2D6 Inhibition | High | Drug-drug interaction risk |

How should researchers design experiments to analyze conflicting data on the compound’s stability under varying pH conditions?

Level: Advanced

Methodological Answer:

- Factorial Design: Use a 3×3 matrix (pH 2.0, 7.4, 9.0; temperatures 25°C, 37°C, 50°C) to assess stability.

- Analytical Methods:

- HPLC-UV: Monitor degradation products (e.g., benzofuran cleavage at λ = 254 nm).

- Mass Spectrometry: Identify hydrolyzed fragments (e.g., m/z corresponding to triazole-4-carboxylic acid).

- Kinetic Modeling: Fit data to first-order decay models to calculate t1/2. Acidic conditions (pH 2.0) typically accelerate hydrolysis of the carboxamide group .

What are the best practices for evaluating the compound’s potential as a kinase inhibitor, and how can off-target effects be minimized?

Level: Advanced

Methodological Answer:

- In Vitro Assays: Use TR-FRET-based kinase profiling (e.g., Eurofins KinaseProfiler) at 1 µM concentration. Prioritize kinases with <30% residual activity.

- Selectivity Optimization:

- Modify the benzofuran substituents (e.g., electron-withdrawing groups) to reduce hydrophobic interactions with non-target kinases.

- Introduce methyl groups on the triazole to sterically hinder off-target binding.

- Cellular Validation: Perform Western blotting for downstream phosphorylation targets (e.g., ERK, AKT) in HEK293 or HeLa cells .

How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Level: Advanced

Methodological Answer:

- Solvent Screening: Use vapor diffusion with PEG 4000 in 1:1 DMSO/water mixtures.

- Additive Screening: Introduce small amines (e.g., triethylamine) to improve crystal lattice packing.

- Temperature Gradients: Slowly reduce temperature from 25°C to 4°C over 7 days. Crystals of analogous benzofuran-triazole hybrids often form in orthorhombic systems (space group P212121) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.